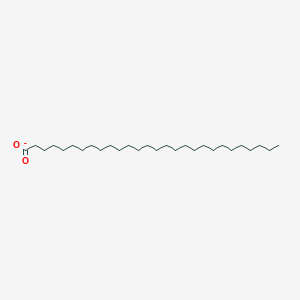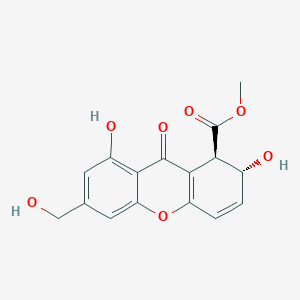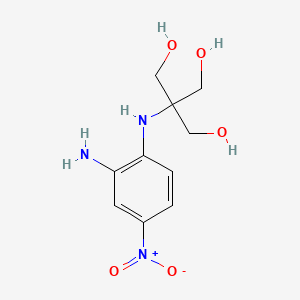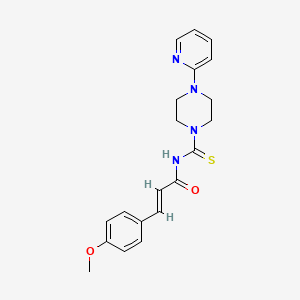![molecular formula C13H12N2O2 B1238164 N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)
N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)methylideneamino]-2-furancarboxamide is a furoic acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
N-(4-bromophenyl)furan-2-carboxamide derivatives, which share a structural similarity with N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide, have been investigated for their antimicrobial activities. These compounds exhibited significant in vitro antimicrobial activity against various clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Docking studies and molecular dynamics simulations validated their effectiveness, particularly against NDM-positive bacteria A. baumannii, highlighting their potential as antimicrobial agents (Siddiqa et al., 2022).
Bio-imaging Applications
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group (similar in structure to N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide) was developed for the detection of Cd2+ and CN− ions. This chemosensor has been successfully used for bio-imaging in live cells and zebrafish larvae, demonstrating its potential for biological and environmental applications (Ravichandiran et al., 2020).
Antiviral Properties
Furan-carboxamide derivatives have been synthesized and characterized for their potential as inhibitors of influenza A H5N1 virus. Among these, certain compounds, notably those with a 2,5-dimethyl-substituted heterocyclic moiety, exhibited potent anti-influenza activity. This indicates the potential of furan-carboxamide derivatives, including those structurally related to N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide, as novel inhibitors of lethal influenza A viruses (Yongshi et al., 2017).
PET Imaging in Neuroinflammation
Compounds structurally related to N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide, such as [11C]CPPC, have been developed as PET radiotracers for imaging of reactive microglia and disease-associated microglia in neuroinflammation. This application is significant in studying neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases, and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).
Antibacterial Analogues
A study on N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, a Nitrofurantoin® analogue with a furan scaffold, showed promising antibacterial properties. These compounds were effective against Gram-positive and Gram-negative bacteria, demonstrating the potential of furan-carboxamide derivatives in developing new antibacterial agents (Hassan et al., 2020).
Corrosion Inhibition
N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide, structurally related to N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide, has been synthesized and evaluated as a corrosion inhibitor for brass in HCl medium. Its effectiveness in inhibiting corrosion and potential applications in material science and engineering highlight the diverse applications of furan-carboxamide derivatives (Zulfareen et al., 2016).
Eigenschaften
Produktname |
N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI-Schlüssel |
BGRVSNDRQOMCQJ-NTEUORMPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Löslichkeit |
13.1 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



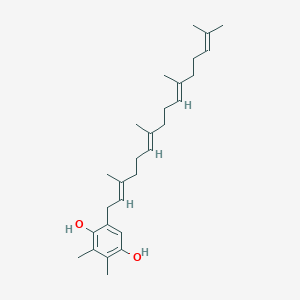
![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)
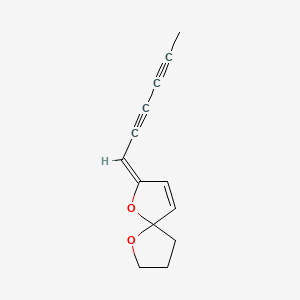
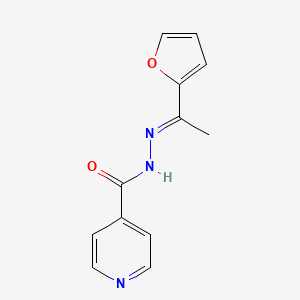
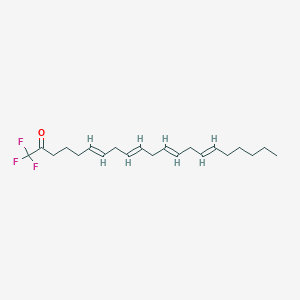
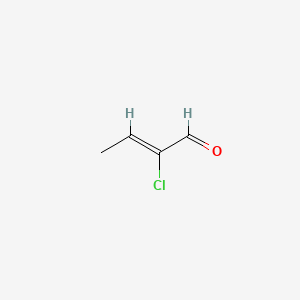

![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)

